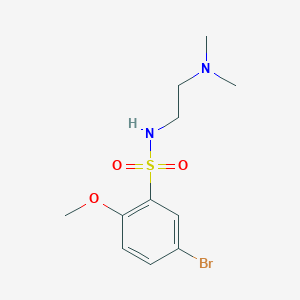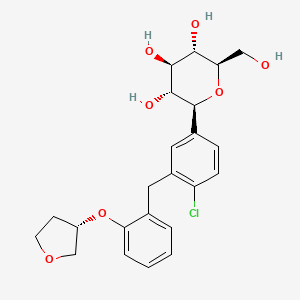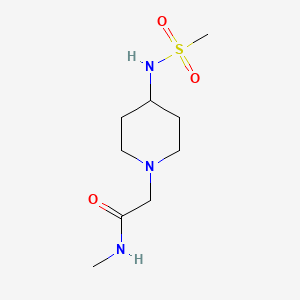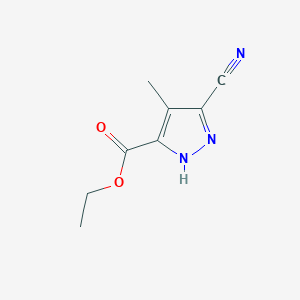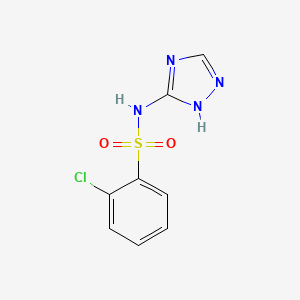
2-Chloro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This compound features a 1,2,4-triazole ring, a five-membered nitrogen-containing heterocycle, which is often found in various pharmacologically active molecules. The presence of the chloro and sulfonamide groups further enhances its potential for various applications in medicinal chemistry and other scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 1,2,4-triazole. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to reflux conditions.
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions: 2-Chloro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The sulfonamide group can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as N-alkyl or N-aryl derivatives can be formed.
Oxidation Products: Oxidized forms of the triazole ring.
Reduction Products: Reduced forms of the triazole ring or the sulfonamide group.
科学研究应用
2-Chloro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential in developing new drugs, particularly those targeting bacterial and fungal infections.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-Chloro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting bacterial growth. The chloro group can enhance the compound’s binding affinity and stability.
相似化合物的比较
2-Chloro-N-(4H-1,2,3-triazol-3-YL)benzenesulfonamide: Similar structure but with a different triazole isomer.
2-Chloro-N-(4H-1,2,4-triazol-5-YL)benzenesulfonamide: Another isomer with the triazole ring substituted at a different position.
N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide: Lacks the chloro group, which may affect its biological activity.
Uniqueness: The presence of the chloro group in 2-Chloro-N-(4H-1,2,4-triazol-3-YL)benzenesulfonamide distinguishes it from other similar compounds, potentially enhancing its biological activity and stability
属性
分子式 |
C8H7ClN4O2S |
|---|---|
分子量 |
258.69 g/mol |
IUPAC 名称 |
2-chloro-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C8H7ClN4O2S/c9-6-3-1-2-4-7(6)16(14,15)13-8-10-5-11-12-8/h1-5H,(H2,10,11,12,13) |
InChI 键 |
SMFXCHQQSXCNBL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NC2=NC=NN2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


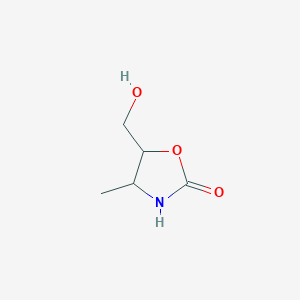
![tert-Butyl ((1R,2R,3S,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B14900378.png)
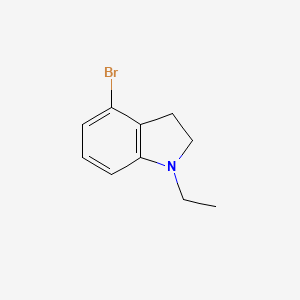
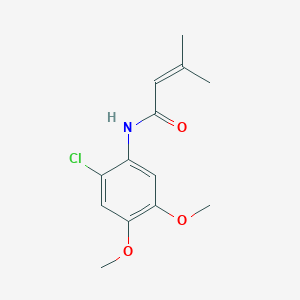
![n-Allyl-2-((4-aminothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B14900412.png)


